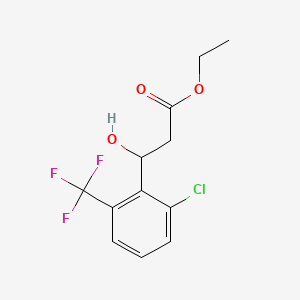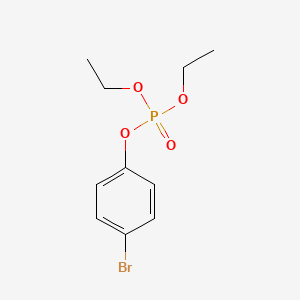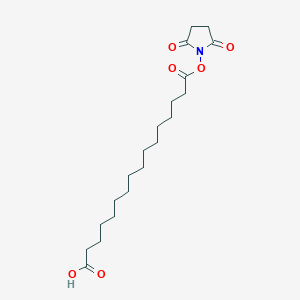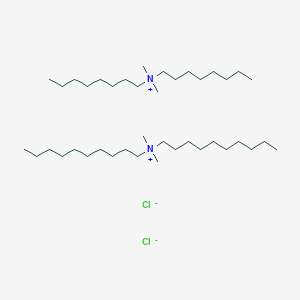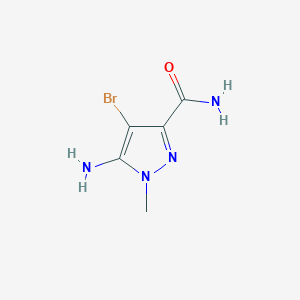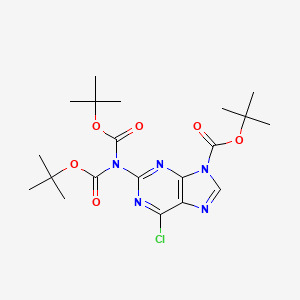
2-Bromo-6,7-dichloroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6,7-dichloroquinazoline is a halogenated quinazoline derivative with the molecular formula C8H3BrCl2N2. This compound is characterized by the presence of bromine and chlorine atoms on the quinazoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6,7-dichloroquinazoline typically involves the bromination and chlorination of quinazoline derivatives. One common method is the reaction of 6,7-dichloroquinazoline with bromine in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of bromination and chlorination steps.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6,7-dichloroquinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of quinazoline-2,6,7-trione derivatives.
Reduction: Production of this compound derivatives with reduced halogen content.
Substitution: Generation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6,7-dichloroquinazoline is widely used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studying the biological activity of quinazoline derivatives in various biological systems.
Medicine: Developing new pharmaceuticals, particularly in the field of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-Bromo-6,7-dichloroquinazoline is compared with other similar halogenated quinazoline derivatives, such as 6-bromo-2,7-dichloroquinazoline and 7-bromo-2,4-dichloroquinazoline. While these compounds share structural similarities, this compound is unique in its specific pattern of halogenation, which influences its reactivity and biological activity.
Comparison with Similar Compounds
6-Bromo-2,7-dichloroquinazoline
7-Bromo-2,4-dichloroquinazoline
6-Bromo-4,7-dichloroquinazoline
This comprehensive overview provides a detailed understanding of 2-Bromo-6,7-dichloroquinazoline, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H3BrCl2N2 |
|---|---|
Molecular Weight |
277.93 g/mol |
IUPAC Name |
2-bromo-6,7-dichloroquinazoline |
InChI |
InChI=1S/C8H3BrCl2N2/c9-8-12-3-4-1-5(10)6(11)2-7(4)13-8/h1-3H |
InChI Key |
WSMPJOLQQFZIPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=NC2=CC(=C1Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


